Lipophilicity Advantage Over Non-Fluorinated Carboxylic Acid Analogs
The compound exhibits a calculated LogP of 3.29, which is significantly higher than the non-fluorinated analog, 2-benzylbutanoic acid (calculated LogP ~2.3) . The para-trifluoromethyl substitution on the phenyl ring increases lipophilicity by approximately 1 LogP unit, a property known to enhance passive membrane diffusion and may improve oral bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.29 (calculated) |
| Comparator Or Baseline | 2-benzylbutanoic acid: ~2.3 (estimated) |
| Quantified Difference | ~+1.0 LogP unit |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
For researchers optimizing ADME profiles, a higher LogP value indicates a quantifiable increase in lipophilicity, a critical parameter for balancing solubility and permeability in lead optimization.
- [1] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
